molecular formula C9H12F2O2 B11767462 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B11767462
M. Wt: 190.19 g/mol
InChI Key: LIPBXIBHSQTLEK-UHFFFAOYSA-N
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Description

8,8-Difluorobicyclo[321]octane-3-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C9H12F2O2

Preparation Methods

The synthesis of 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the fluorination of a bicyclic intermediate, followed by carboxylation to introduce the carboxylic acid group.

    Reaction Conditions: The fluorination step often requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions. The carboxylation step can be achieved using carbon dioxide in the presence of a suitable base.

    Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used to study the effects of fluorinated analogs on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: In the industrial sector, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The specific pathways affected by the compound depend on its target. For example, if the compound acts as an enzyme inhibitor, it may block the catalytic activity of the enzyme, leading to downstream effects on metabolic pathways.

Comparison with Similar Compounds

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane share a similar bicyclic structure but differ in their functional groups and fluorination patterns.

    Uniqueness: The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)6-1-2-7(9)4-5(3-6)8(12)13/h5-7H,1-4H2,(H,12,13)

InChI Key

LIPBXIBHSQTLEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2(F)F)C(=O)O

Origin of Product

United States

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